6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine
Description
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine (hereafter referred to as TBDMS-BTA) is a benzothiazole derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 6-position of the benzothiazole scaffold. This compound is primarily utilized in chemical sensing and biomedical research due to its fluoride-responsive properties and synthetic versatility . The TBDMS group acts as a fluoride-sensitive "warhead," enabling applications in aqueous fluoride detection and live-cell imaging. However, its poor water solubility often necessitates structural modifications, such as conjugation with hydrophilic moieties (e.g., glucosamine), to enhance biocompatibility .
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJTIIYVDDSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced by reacting the hydroxyl group of the benzo[d]thiazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Benzothiazol-2-amine derivatives are widely studied for their diverse biological activities, synthetic adaptability, and functional group tolerance. Below, TBDMS-BTA is compared with structurally analogous compounds, focusing on substituent effects, biological activities, and synthetic challenges.
Substituent Effects at the 6-Position
The 6-position of the benzothiazole core is critical for modulating chemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br in 4 ) or trifluoromethoxy groups enhance enzymatic inhibition but may reduce solubility.
- Aryl Groups: Aryl substituents (e.g., 4-methoxyphenyl in 3c) improve urease inhibition and nitric oxide (NO) scavenging, likely due to enhanced π-π interactions with biological targets .
- Silyl Groups : The TBDMS group in TBDMS-BTA enables fluoride detection but necessitates solubility-enhancing modifications .
Biological Activity
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine, a benzothiazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which facilitates interactions with various biological targets. The following sections explore its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C13H20N2OSi
- Molecular Weight : 280.46 g/mol
- CAS Number : 945400-91-9
Synthesis
The synthesis of this compound typically involves the functionalization of benzothiazole derivatives. The tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which are critical for biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant inhibition of cancer cell proliferation across various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 2.5 | Cell cycle arrest |
The compound exhibits dual action by not only inhibiting cancer cell growth but also reducing inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
The mechanism underlying the anticancer activity involves the modulation of key signaling pathways:
- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.
- ERK Pathway Inhibition : It also affects the ERK pathway, leading to altered gene expression associated with cell growth and differentiation.
Flow cytometry analyses indicate that treatment with this compound results in increased apoptotic cells and altered cell cycle distribution, suggesting its potential as a therapeutic agent against tumors .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies conducted on RAW264.7 macrophages revealed that this compound significantly decreased the expression levels of pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 30 |
| TNF-α | 200 | 50 |
These findings suggest that the compound may serve as a dual-action agent for treating conditions characterized by both inflammation and cancer .
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their effects on human cancer cell lines (A431, A549). The results indicated that compounds with similar structural modifications exhibited enhanced anticancer properties compared to their predecessors .
- Inflammation and Cancer Link : Another investigation focused on the relationship between inflammation and cancer progression. The study demonstrated that inhibiting inflammatory cytokines could reduce tumor growth in vivo, supporting the therapeutic potential of compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
